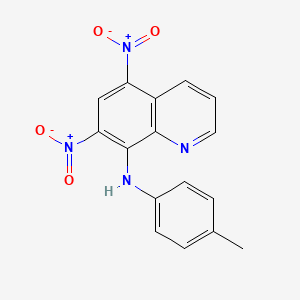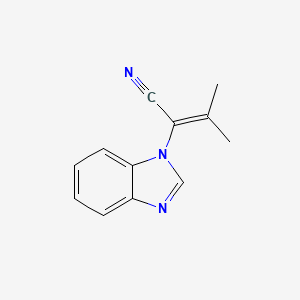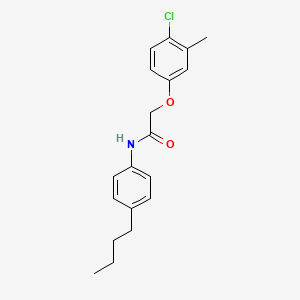
N-(4-methylphenyl)-5,7-dinitroquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-5,7-dinitroquinolin-8-amine is a complex organic compound that belongs to the class of quinoline derivatives Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-5,7-dinitroquinolin-8-amine typically involves multi-step reactions. One common method includes the nitration of quinoline derivatives followed by amination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitroquinoline is then subjected to a nucleophilic substitution reaction with 4-methylphenylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Microreactor systems can be employed to control reaction parameters precisely, ensuring high selectivity and conversion rates. These systems allow for the optimization of reaction conditions, such as temperature, pressure, and reagent concentration, to achieve the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-5,7-dinitroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the nitro groups.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(4-methylphenyl)-5,7-dinitroquinolin-8-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-5,7-dinitroquinolin-8-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The compound may also inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-5,7-dinitroquinolin-8-amine: Known for its unique combination of nitro and methylphenyl groups.
N-(3-Amino-4-methylphenyl)benzamide: Another compound with a methylphenyl group, used in medicinal chemistry.
N-(2,4-Dinitrobenzylidene)-3-Chlorobenzenamine: A compound with similar nitro groups, used in various chemical applications.
Uniqueness
This compound stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C16H12N4O4 |
|---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
N-(4-methylphenyl)-5,7-dinitroquinolin-8-amine |
InChI |
InChI=1S/C16H12N4O4/c1-10-4-6-11(7-5-10)18-16-14(20(23)24)9-13(19(21)22)12-3-2-8-17-15(12)16/h2-9,18H,1H3 |
InChI Key |
XYXAGRIXTVHCNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'~1~,N'~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide](/img/structure/B11704424.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11704437.png)
![ethyl 2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11704448.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11704454.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B11704463.png)
![N'~1~,N'~6~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide](/img/structure/B11704469.png)

![2,7-bis[(4-methylpiperazin-1-yl)sulfonyl]-4,5-dinitro-9H-fluoren-9-one](/img/structure/B11704477.png)

![N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B11704492.png)
![3-nitro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704493.png)
![(5E)-2-anilino-5-[(2-bromophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11704494.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11704501.png)
